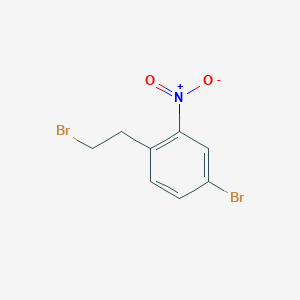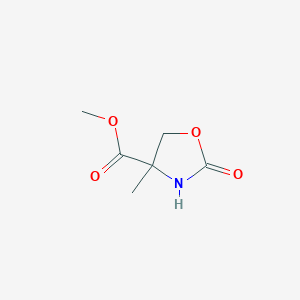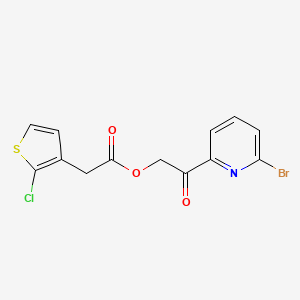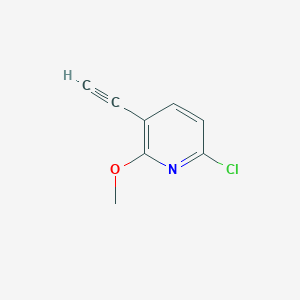
6-Chloro-3-ethynyl-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-ethynyl-2-methoxypyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with a chlorine atom at the 6-position, an ethynyl group at the 3-position, and a methoxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-ethynyl-2-methoxypyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine, which is commercially available.
Chlorination: The 2-methoxypyridine undergoes chlorination at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.
Ethynylation: The chlorinated intermediate is then subjected to ethynylation at the 3-position. This step can be achieved using ethynylating agents like ethynyl magnesium bromide or ethynyl lithium under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-ethynyl-2-methoxypyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-ethynyl-2-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-ethynyl-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the chlorine and methoxy groups can form hydrogen bonds or van der Waals interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-methoxypyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Chloro-6-methoxypyridine: Similar structure but different substitution pattern, affecting its chemical properties and reactivity.
2,3-Dimethoxypyridine: Contains two methoxy groups, leading to different electronic and steric effects.
Uniqueness
6-Chloro-3-ethynyl-2-methoxypyridine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Eigenschaften
Molekularformel |
C8H6ClNO |
|---|---|
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
6-chloro-3-ethynyl-2-methoxypyridine |
InChI |
InChI=1S/C8H6ClNO/c1-3-6-4-5-7(9)10-8(6)11-2/h1,4-5H,2H3 |
InChI-Schlüssel |
AWXOVDJVEBVDTC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=N1)Cl)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



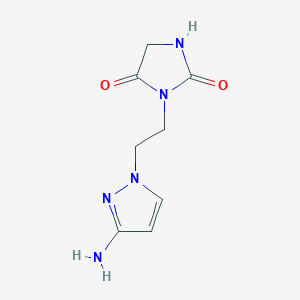
![2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid](/img/structure/B13524179.png)
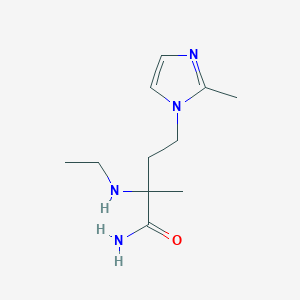

![4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13524189.png)
![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride](/img/structure/B13524206.png)
![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)

